3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2,6-diaza-bicyclo[322]nonane-6-carboxylic acid ethyl ester is a bicyclic compound with a unique structure that includes both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor containing the necessary functional groups.
Introduction of the carboxylic acid ester group: This step often involves esterification reactions using reagents such as ethyl alcohol and a catalyst like sulfuric acid.
Oxidation to form the oxo group: This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaza-bicyclo[3.2.2]nonane: Lacks the oxo and carboxylic acid ester groups.
3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane: Lacks the carboxylic acid ester group.
2,6-Diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester: Lacks the oxo group.
Uniqueness
3-Oxo-2,6-diaza-bicyclo[322]nonane-6-carboxylic acid ethyl ester is unique due to the presence of both the oxo group and the carboxylic acid ester group in its bicyclic structure
Properties
IUPAC Name |
ethyl 3-oxo-2,6-diazabicyclo[3.2.2]nonane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-15-10(14)12-6-7-3-4-8(12)5-9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPLNJPUUNMAAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCC1CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331163 |
Source
|
Record name | ethyl 3-oxo-4,7-diazabicyclo[3.2.2]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220828-11-5 |
Source
|
Record name | ethyl 3-oxo-4,7-diazabicyclo[3.2.2]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.